molecular formula C7H10N2O4 B12525638 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline CAS No. 682774-00-1

1-(2-Amino-2-oxoethyl)-5-oxo-L-proline

Cat. No.: B12525638
CAS No.: 682774-00-1
M. Wt: 186.17 g/mol
InChI Key: QRFNNPRZQYSBOL-BYPYZUCNSA-N
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Description

1-(2-Amino-2-oxoethyl)-5-oxo-L-proline is a compound of significant interest in various scientific fields. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound’s unique structure, which includes both an amino group and a keto group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline typically involves the reaction of proline derivatives with specific reagents. One common method is the reaction of proline with chloroacetic acid amide in the presence of a base such as sodium hydroxide. This reaction proceeds through nucleophilic substitution, where the amino group of proline attacks the carbonyl carbon of chloroacetic acid amide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-2-oxoethyl)-5-oxo-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-(2-Amino-2-oxoethyl)-5-oxo-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in protein synthesis and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors and proteins, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl 4-bromobenzoate
  • 2-Amino-2-oxoethyl 4-nitrobenzoate
  • 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate

Uniqueness

1-(2-Amino-2-oxoethyl)-5-oxo-L-proline is unique due to its specific structure, which includes both an amino group and a keto group attached to the proline backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

682774-00-1

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

(2S)-1-(2-amino-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H10N2O4/c8-5(10)3-9-4(7(12)13)1-2-6(9)11/h4H,1-3H2,(H2,8,10)(H,12,13)/t4-/m0/s1

InChI Key

QRFNNPRZQYSBOL-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CC(=O)N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC(=O)N

Origin of Product

United States

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